molecular formula C9H10O4 B12569313 Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate CAS No. 194657-66-4

Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate

Cat. No.: B12569313
CAS No.: 194657-66-4
M. Wt: 182.17 g/mol
InChI Key: HKCUVPZXVFAXNN-UHFFFAOYSA-N
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Description

Methyl 6,7-dioxabicyclo[322]nona-2,8-diene-1-carboxylate is a bicyclic organic compound characterized by its unique structure, which includes a dioxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate typically involves a Diels-Alder reaction. This reaction is carried out between a suitable diene and a dienophile under controlled conditions. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene forms the desired product upon heating at 130°C . High-pressure cycloaddition can improve the yields of the Diels-Alder adducts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of high-pressure cycloaddition and thermal cycloreversion used in laboratory synthesis can be scaled up for industrial applications. The use of automated reactors and precise control of reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reactions: Common reagents include cyclopentadiene and isobenzofuran.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Scientific Research Applications

Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate involves its participation in pericyclic reactions, such as the Diels-Alder reaction. The molecular targets and pathways involved include the interaction of the dioxabicyclo ring system with various dienes and dienophiles, leading to the formation of new chemical bonds and the creation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate is unique due to its specific dioxabicyclo ring system and the presence of a carboxylate group, which imparts distinct reactivity and potential for various applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

194657-66-4

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate

InChI

InChI=1S/C9H10O4/c1-11-8(10)9-5-2-3-7(4-6-9)12-13-9/h2,4-7H,3H2,1H3

InChI Key

HKCUVPZXVFAXNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C=CCC(C=C1)OO2

Origin of Product

United States

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